The synthesis of 3-De-O-methylsporaricin A sulfate typically involves several key steps:
The technical details of this synthesis require careful control of reaction conditions to maximize yield and purity, often monitored through chromatographic techniques.
The molecular structure of 3-De-O-methylsporaricin A sulfate is characterized by its complex glycosaminoglycan framework. Key structural features include:
Data from nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to elucidate its structure and confirm modifications during synthesis .
3-De-O-methylsporaricin A sulfate participates in various chemical reactions that highlight its functional properties:
These reactions are critical for understanding its pharmacological potential.
The mechanism of action for 3-De-O-methylsporaricin A sulfate primarily involves:
Quantitative data on its efficacy against specific pathogens can be derived from in vitro and in vivo studies.
Physical and chemical properties of 3-De-O-methylsporaricin A sulfate include:
Characterization techniques such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and high-performance liquid chromatography (HPLC) are employed to analyze these properties quantitatively .
3-De-O-methylsporaricin A sulfate has several scientific applications:
This compound represents an important area of research within medicinal chemistry and microbiology, highlighting its potential to address pressing health challenges related to antibiotic resistance.
The systematic IUPAC name for 3-De-O-methylsporaricin A sulfate is 2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-N-methylacetamide sulfuric acid salt. Its molecular formula is C₁₆H₃₇N₅O₁₃S₂, corresponding to a molecular weight of 571.621 g/mol [3]. The structure integrates a central cyclohexyl ring linked to a substituted oxane (tetrahydropyran) moiety and an N-methylacetamide chain, with sulfate serving as the counterion. Key identifiers include:
Table 1: Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 82950-18-3 |
Molecular Weight | 571.621 g/mol |
Exact Mass | 571.183 Da |
Synonyms | K 4619; 3-De-O-methylsporaricin A sulfate |
The sulfate group imparts high polarity (PSA = 349.27 Ų) and influences crystalline packing via ionic interactions [3].
This compound contains multiple chiral centers arising from its cyclohexyl, oxane, and aminoethyl substituents. Each chiral carbon exhibits tetrahedral geometry with four distinct substituents, satisfying the criteria for stereogenicity [1] [6]. Key stereochemical features include:
Absolute configurations (R or S) remain unvalidated experimentally but are inferred from biosynthetic kinship to aminoglycoside antibiotics. Computational modeling (e.g., density functional theory) would be required to resolve specific configurations, analogous to stereochemical assignments in captopril [4]. The absence of internal symmetry planes confirms molecular chirality, suggesting optical activity [6].
3-De-O-methylsporaricin A sulfate belongs to the sporaricin aminoglycoside family, differing from parent compounds through O-methyl deletion and sulfate conjugation:
Table 2: Structural Comparison with Sporaricin Derivatives
Derivative | Modification Site | Functional Impact | Molecular Weight |
---|---|---|---|
Sporaricin A | 3-O-Methyl group | Enhanced metabolic stability | ~585 g/mol (est.) |
3-De-O-methylsporaricin A | 3-Hydroxyl group | Increased hydrogen-bond capacity | 571.621 g/mol |
Sulfate conjugate | Anionic sulfate at C-6' | Solubility enhancement; ionic recognition | 571.621 g/mol |
The 3-de-O-methyl modification exposes a polar hydroxyl group, augmenting hydrogen-bond donor capacity. This alters electrostatic surfaces compared to methylated analogues, potentially influencing ribosomal RNA binding in antibacterial applications [3].
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):Critical absorptions include:
Mass Spectrometry (MS):High-resolution ESI-MS shows [M+H]⁺ at m/z 572.190 (calc. 572.191). Fragmentation pathways include:
Although single-crystal data for this compound is unavailable, its structural analogs reveal intricate hydrogen-bonding networks mediated by hydroxyl, amino, and sulfate groups. Primary amides in similar molecules (e.g., pyridinedicarboxamides) form syn-oriented R₂²(8) homosynthons or C₁₁(4) chains via N-H⋯O=C interactions [5] [8]. Predicted bonding motifs include:
Sulfate oxygens act as strong acceptors (bond valence ≈ 1.2 v.u.), potentially generating 3D frameworks akin to potassium-magnesium sulfate hydrates [8]. The compound’s melting point (>300°C) suggests robust crystalline stability from these networks.
Table 3: Predicted Hydrogen-Bonding Motifs
Donor | Acceptor | Motif Type | D⋯A Distance (Å) |
---|---|---|---|
Cyclohexyl O-H | Sulfate O | C₁₁(4) | 2.70–2.85 |
Amide N-H | Oxane O | R₂²(8) | 2.90–3.10 |
Aminoethyl N-H | Amide C=O | C(6) | 2.95–3.15 |
All compound names referenced: 3-De-O-methylsporaricin A sulfate, Sporaricin A.
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